![molecular formula C21H21N3O4S2 B2363959 (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887202-46-2](/img/structure/B2363959.png)
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties : A study synthesized derivatives of benzamide, including compounds structurally related to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrating anticancer activities. One compound showed significant proapoptotic activity against melanoma cell lines and inhibited human carbonic anhydrase isoforms, suggesting potential therapeutic use in cancer treatment (Yılmaz et al., 2015).
Stearoyl-CoA Desaturase-1 Inhibition : Research involving similar benzamide derivatives focused on inhibiting stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism. This could have implications for treating metabolic disorders or as a target in cancer therapy (Uto et al., 2009).
Antifungal Agents : Another study synthesized benzamide derivatives as potential antifungal agents. These compounds, structurally related to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, were evaluated for their efficacy against various fungal species (Narayana et al., 2004).
Antimicrobial Evaluation : Benzamide derivatives have been synthesized and assessed for antimicrobial activities. These compounds, sharing a structural core with the molecule , displayed significant activity against various bacterial and fungal species (Chawla, 2016).
Antitumor Effects : A compound structurally similar to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide showed potential antitumor effects and other bioactivities, suggesting its utility in cancer research (Bin, 2015).
Cancer Cell Line Inhibition : Research on benzamides structurally related to the molecule of interest involved designing and testing compounds against various cancer cell lines. Some derivatives demonstrated higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Fluorescence Properties and Anticancer Activity : Studies on Co(II) complexes of benzamide derivatives, similar in structure to the molecule , revealed fluorescence properties and potential anticancer activities (Vellaiswamy & Ramaswamy, 2017).
Chemosensors for Cyanide Anions : Benzothiazole derivatives, related to the molecule , were investigated as chemosensors for cyanide anions, indicating potential application in environmental monitoring or analytical chemistry (Wang et al., 2015).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Therefore, without specific studies on the compound , it’s difficult to provide accurate information. However, like all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
Direcciones Futuras
The future directions in the research of such compounds generally involve further exploration of their biological activities and potential therapeutic applications. This includes conducting in vitro and in vivo studies to evaluate their efficacy and safety, as well as optimizing their structures for better activity and lower toxicity.
Propiedades
IUPAC Name |
4-butoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h2,6-11,14H,3,5,12-13H2,1H3,(H2,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFOSVYGJVXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B2363877.png)
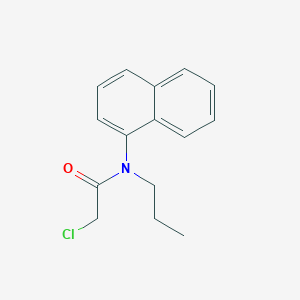
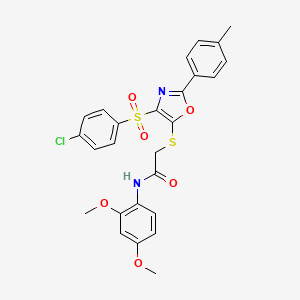
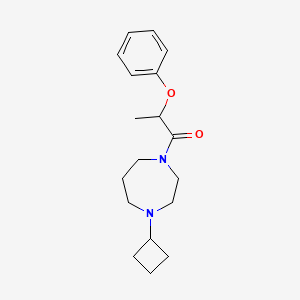
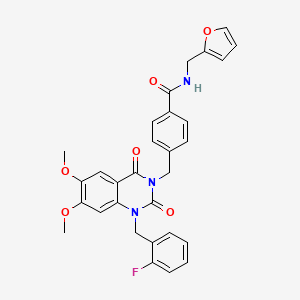
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
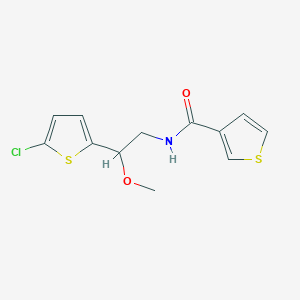
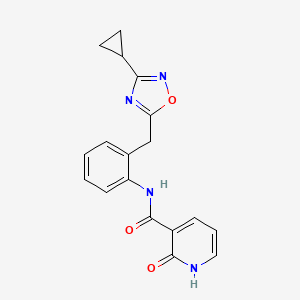

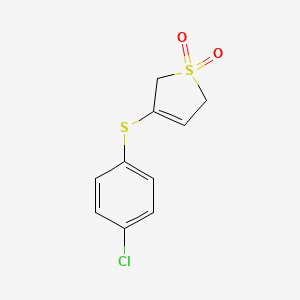
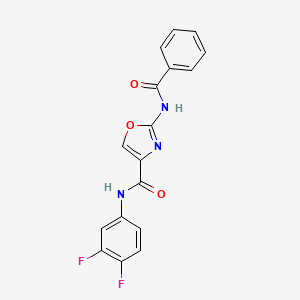
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)